molecular formula C4H6Br2 B13667446 1,2-Dibromobut-2-ene CAS No. 20629-39-4

1,2-Dibromobut-2-ene

Cat. No.: B13667446
CAS No.: 20629-39-4
M. Wt: 213.90 g/mol
InChI Key: VFPLAXWLJIGINL-UHFFFAOYSA-N
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Description

1,2-Dibromobut-2-ene is an organic compound with the molecular formula C4H6Br2. It is a colorless to slightly brown crystalline solid that is slightly soluble in water and more soluble in organic solvents like chloroform and methanol . This compound is used as a reagent in various organic synthesis reactions due to its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromobut-2-ene can be synthesized through the bromination of butadiene. The process involves adding liquid bromine to butadiene in a solvent like dichloromethane at low temperatures (-10 to 10°C). The reaction mixture is then stirred for several hours, followed by distillation to remove the solvent and obtain the crude product. The crude product is further purified by vacuum distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromobut-2-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2-Dibromobut-2-ene involves its reactivity as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of new chemical bonds. This reactivity is utilized in various synthetic processes to create complex organic structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dibromobut-2-ene is unique due to its specific reactivity profile, which makes it suitable for certain synthetic applications that other similar compounds may not be able to achieve. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in organic synthesis .

Properties

IUPAC Name

1,2-dibromobut-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2/c1-2-4(6)3-5/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPLAXWLJIGINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60711029
Record name 1,2-Dibromobut-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60711029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20629-39-4, 79629-38-2
Record name 1,2-Dibromo-2-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20629-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dibromobut-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60711029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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